molecular formula C17H22N4S B5768245 N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide

N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide

Cat. No.: B5768245
M. Wt: 314.5 g/mol
InChI Key: ZTAIWYQXXKALNF-UHFFFAOYSA-N
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Description

N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide is a complex organic compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology, including their roles as inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide can be achieved through various synthetic routes. One common method involves the Pd/LA-catalyzed decarboxylation and annulation process. This method proceeds under mild conditions with a broad reaction scope, producing CO2 as a byproduct . Another approach involves the dearomative ring expansion of nitroarenes, which is mediated by blue light and occurs at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of palladium catalysts and mild reaction conditions would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the quinoxaline and azepane moieties.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, Lewis acids, and dehydrating agents. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions include highly functionalized azepane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide involves its interaction with molecular targets and pathways in biological systems. The compound’s quinoxaline moiety is known to participate in various biochemical reactions, leading to its effects as an inhibitor, anticancer agent, and DNA binding reagent . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide is unique due to its specific combination of the quinoxaline and azepane moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4S/c1-12-13(2)19-16-11-14(7-8-15(16)18-12)20-17(22)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAIWYQXXKALNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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